![molecular formula C12H8Cl2F3N3O3 B2750775 (4,5-Dichloro-1H-imidazol-1-yl)methyl N-[4-(trifluoromethoxy)phenyl]carbamate CAS No. 650592-39-5](/img/structure/B2750775.png)

(4,5-Dichloro-1H-imidazol-1-yl)methyl N-[4-(trifluoromethoxy)phenyl]carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

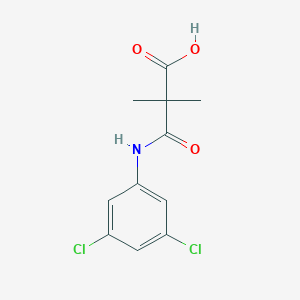

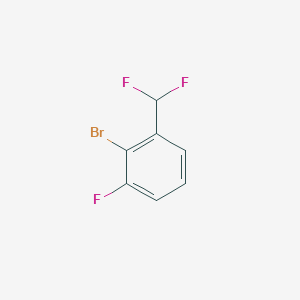

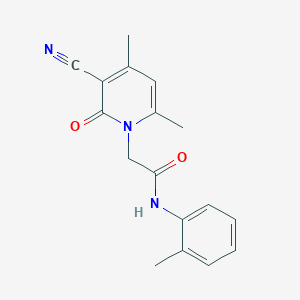

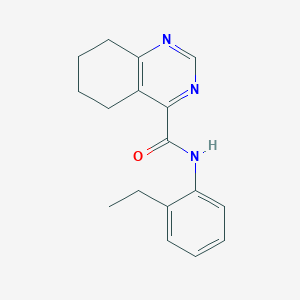

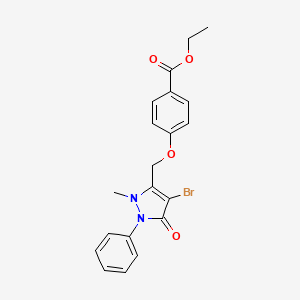

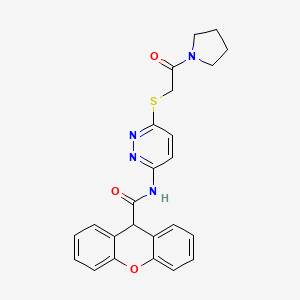

“(4,5-Dichloro-1H-imidazol-1-yl)methyl N-[4-(trifluoromethoxy)phenyl]carbamate” is a chemical compound with the CAS Number: 650592-39-5 . It has a molecular weight of 370.11 . The compound is a solid powder at ambient temperature .

Molecular Structure Analysis

The molecular formula of this compound is C12H8Cl2F3N3O3. The InChI Code is 1S/C12H8Cl2F3N3O3/c13-9-10 (14)20 (5-18-9)6-22-11 (21)19-7-1-3-8 (4-2-7)23-12 (15,16)17/h1-5H,6H2, (H,19,21) .Physical And Chemical Properties Analysis

This compound is a solid powder at ambient temperature . It has a molecular weight of 370.11 .Wissenschaftliche Forschungsanwendungen

Anti-Cancer Properties

A series of imidazole and phenyl dialkyi triazenes were synthesized, showing a broad spectrum of anti-tumor action against tumors not sensitive to conventional alkylating agents. This suggests the potential of compounds with imidazole structures, similar to the chemical , in cancer research and treatment strategies Studies on the mechanism of action of the tumour inhibitory triazenes (Audette et al., 1973).

Anthelmintic Applications

Imidazole-structured compounds have been prepared for anthelmintic testing, indicating their potential use in treating parasitic worm infections. Although not directly related to the compound , this highlights the versatility of imidazole derivatives in pharmaceutical applications Isomeric phenylthioimidazo[1,2-alpha]pyridines as anthelmintics (Bochis et al., 1981).

Antibacterial Activity

Research has focused on designing compounds that act as pro-drugs, releasing lethal species specifically within target anaerobic bacterial cells. This suggests that derivatives of imidazole, such as the compound , could be tailored for specific antibacterial activities against anaerobic bacteria 2-Chloro-1-(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-2-phenylpropan-1-one hydrochloride, a novel, nonmutagenic antibacterial with specific activity against anaerobic bacteria (Dickens et al., 1991).

Detection of Explosives

A novel application in the detection of explosive compounds like TNT and DNT has been explored using a fluorescent poly(2,7-carbazole) derivative. This highlights the potential utility of compounds with imidazole and carbazole structures in security and forensic sciences Detection of TNT explosives with a new fluorescent conjugated polycarbazole polymer (Nie et al., 2011).

Catalysis and Material Science

Compounds with imidazole structures have been investigated for their roles in catalysis, such as in the curing of epoxy resins. This indicates their importance in polymer science and engineering, demonstrating their versatility beyond pharmaceutical applications New investigation of 1-substituted imidazole derivatives as thermal latent catalysts for epoxy-phenolic resins (Wong et al., 2007).

Safety and Hazards

Wirkmechanismus

Target of Action

Imidazole derivatives are known to interact with a wide range of biological targets due to their versatile chemical structure . They are key components in many pharmaceuticals and agrochemicals .

Mode of Action

Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The specific interactions with biological targets would depend on the exact structure of the derivative and the nature of the target.

Biochemical Pathways

Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities . The exact pathways affected would depend on the specific biological target of the compound.

Result of Action

Given the wide range of biological activities associated with imidazole derivatives, the effects could be diverse depending on the specific target and the nature of the interaction .

Eigenschaften

IUPAC Name |

(4,5-dichloroimidazol-1-yl)methyl N-[4-(trifluoromethoxy)phenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2F3N3O3/c13-9-10(14)20(5-18-9)6-22-11(21)19-7-1-3-8(4-2-7)23-12(15,16)17/h1-5H,6H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLURORHHEYVXSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)OCN2C=NC(=C2Cl)Cl)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4,5-Dichloro-1H-imidazol-1-yl)methyl N-[4-(trifluoromethoxy)phenyl]carbamate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-fluorophenyl)-5-(2-(indolin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2750710.png)

![3-Methoxy-4-[(2,3,6-trichlorophenyl)methoxy]benzaldehyde](/img/structure/B2750711.png)